1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane CAS number
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane CAS number
An In-Depth Technical Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Abstract
This technical guide provides a comprehensive overview of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, a versatile organosilicon compound identified by the CAS number 18420-09-2 .[1][2][3][4] This document delves into its fundamental physicochemical properties, synthesis methodologies, key chemical reactions, and significant applications, particularly as a precursor in materials science. The guide is intended for researchers, chemists, and professionals in drug development and materials science who require a deep technical understanding of this siloxane for advanced applications.
Compound Identification and Physicochemical Properties
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a siloxane featuring a central oxygen atom bonded to two silicon atoms, each of which is substituted with two methyl groups and one ethoxy group. This structure imparts a unique combination of organic and inorganic characteristics, making it a valuable intermediate in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 18420-09-2 | [1][2][3] |
| IUPAC Name | ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane | [1][5] |
| Molecular Formula | C8H22O3Si2 | [1][2][3][4] |
| Molecular Weight | 222.43 g/mol | [1][2][6] |
| Appearance | Colorless liquid / White to off-white powder | [3][4] |
| Density | 0.883 g/mL at 25 °C | [3] |
| Boiling Point | 161 °C | |
| Flash Point | 43 °C (109.4 °F) - closed cup | |
| Refractive Index | n20/D 1.389 | [3] |
| InChI Key | NPOYZXWZANURMM-UHFFFAOYSA-N | [1] |
| SMILES | CCO(C)O(C)OCC | [1] |
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane can be approached through several strategic pathways. The choice of method is often dictated by the desired purity, yield, and scalability required for the intended application.
Direct Alkoxylation of Tetramethyldisiloxane
A primary route involves the direct reaction of 1,1,3,3-tetramethyldisiloxane with ethanol. This reaction is typically catalyzed by an acid and proceeds via the substitution of the silicon-hydride (Si-H) bond with an ethoxy group. The Si-H bond is highly reactive and serves as a key functional handle for derivatization.[1]
Grignard-Mediated Synthesis
An alternative and often high-yield approach involves the use of a Grignard reagent.[1] This method starts with an organohydrogen polysiloxane which is reacted with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) in an ether solvent. The Grignard reagent acts as a potent nucleophile, attacking the silicon center. A subsequent hydrolysis step then yields the final product, 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane.[1][7] This pathway offers excellent control over the reaction stoichiometry.
Caption: The hydrolysis and subsequent condensation pathway.
Applications in Research and Industry
The unique structure of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane makes it a valuable precursor and intermediate in various fields. [1]
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Precursor for Silicone Materials : Its primary application is as a monomer or precursor in the synthesis of advanced silicone polymers. The reactive ethoxy groups allow for controlled polymerization and cross-linking, enabling the production of materials with tailored properties such as thermal stability and low surface tension. [1]* Coatings and Sealants : Materials derived from this compound are used to formulate high-performance coatings and sealants due to their inherent water repellency, durability, and flexibility. [1]* Electronics : In the electronics industry, related silicone materials serve as insulators and encapsulants for sensitive components, leveraging their excellent dielectric properties and heat resistance. [1]* Medical Devices : The biocompatibility and flexibility of silicones make them suitable for various medical applications, including implants and catheters, and this compound can serve as a building block in their synthesis. [1]* Chemical Intermediate : It is used in the synthesis of symmetric alkoxy-substituted alkyldisiloxanes through processes of partial hydrolysis and condensation. [5]
Spectroscopic Characterization
For unequivocal identification and quality control, spectroscopic analysis is essential. Mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques. GC-MS data is available for this compound, providing fragmentation patterns crucial for structural confirmation. [6][8]Additionally, 13C NMR spectral data can be found in scientific databases. [6]
Safety, Handling, and Hazard Profile
As a chemical intermediate, proper handling of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is critical to ensure laboratory safety.
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GHS Hazard Classification : The compound is classified as a flammable liquid and vapor (H226). [1][6]It is also known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [1][6]* Personal Protective Equipment (PPE) : When handling this substance, appropriate PPE is mandatory. This includes chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, and a face shield to prevent contact. [9]Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. [9][10]* Handling Procedures : Due to its flammability, it must be kept away from heat, sparks, open flames, and other ignition sources. [9]Containers should be properly grounded and bonded during transfer to prevent static discharge. [9][10]Use only non-sparking tools when handling the material. [9]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents. [10]
Conclusion
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS No. 18420-09-2) is a functionally rich and versatile siloxane. Its well-defined synthesis routes and predictable reactivity, particularly its hydrolysis, make it a cornerstone precursor for a wide array of silicone-based materials. A thorough understanding of its properties, synthesis, and safe handling protocols is paramount for its effective and safe utilization in both academic research and industrial applications, from advanced coatings to biomedical devices.
References
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Gelest, Inc. (2015). Safety Data Sheet: 1,3-DIETHOXY-1,1,3,3-TETRAMETHYLDISILOXANE. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]
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Gelest, Inc. (2014). Safety Data Sheet: 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]
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SpectraBase. (n.d.). 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]
- Google Patents. (n.d.). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
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